Cas no 76520-06-4 (4-chloro-2-(cyanomethyl)benzonitrile)
4-chloro-2-(cyanomethyl)benzonitrile Chemical and Physical Properties
Names and Identifiers
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- 4-chloro-2-(cyanomethyl)benzonitrile
- D79812
- 76520-06-4
-
- Inchi: 1S/C9H5ClN2/c10-9-2-1-8(6-12)7(5-9)3-4-11/h1-2,5H,3H2
- InChI Key: NAYVLHMBEYBALA-UHFFFAOYSA-N
- SMILES: ClC1C=CC(C#N)=C(C=1)CC#N
Computed Properties
- Exact Mass: 176.0141259g/mol
- Monoisotopic Mass: 176.0141259g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 244
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 47.6Ų
4-chloro-2-(cyanomethyl)benzonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C198625-250mg |
4-Chloro-2-(cyanomethyl)benzonitrile |
76520-06-4 | 250mg |
$ 975.00 | 2022-04-01 | ||
| TRC | C198625-500mg |
4-Chloro-2-(cyanomethyl)benzonitrile |
76520-06-4 | 500mg |
$ 1625.00 | 2022-04-01 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1821711-100mg |
4-Chloro-2-(cyanomethyl)benzonitrile |
76520-06-4 | 97% | 100mg |
¥1500.00 | 2024-07-28 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1821711-250mg |
4-Chloro-2-(cyanomethyl)benzonitrile |
76520-06-4 | 97% | 250mg |
¥2549.00 | 2024-07-28 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1821711-1g |
4-Chloro-2-(cyanomethyl)benzonitrile |
76520-06-4 | 97% | 1g |
¥7942.00 | 2024-07-28 |
4-chloro-2-(cyanomethyl)benzonitrile Related Literature
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
Additional information on 4-chloro-2-(cyanomethyl)benzonitrile
4-Chloro-2-(Cyanomethyl)Benzonitrile: A Comprehensive Overview
The compound with CAS No 76520-06-4, commonly referred to as 4-chloro-2-(cyanomethyl)benzonitrile, is a highly specialized organic molecule that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound is characterized by its unique structure, which combines a benzonitrile core with a chloro substituent at the para position and a cyanomethyl group at the ortho position. The benzonitrile moiety is known for its stability and reactivity, making it a valuable component in various chemical reactions and applications.
Recent advancements in synthetic chemistry have led to the development of novel methods for synthesizing 4-chloro-2-(cyanomethyl)benzonitrile. Researchers have explored the use of transition metal catalysts, such as palladium complexes, to facilitate efficient coupling reactions. These methods not only enhance the yield of the compound but also minimize the use of hazardous reagents, aligning with the principles of green chemistry. The ability to synthesize this compound in large quantities has opened up new avenues for its application in drug discovery and material synthesis.
In the realm of pharmacology, 4-chloro-2-(cyanomethyl)benzonitrile has shown promising potential as a lead compound for developing novel therapeutic agents. Studies have demonstrated that this compound exhibits selective inhibitory activity against certain enzymes involved in disease pathways, such as kinases and proteases. For instance, recent research has highlighted its ability to inhibit the activity of human topoisomerase IIα, a key enzyme associated with cancer cell proliferation. This finding underscores its potential as a candidate for anticancer drug development.
The structural versatility of 4-chloro-2-(cyanomethyl)benzonitrile also makes it an attractive building block in materials science. Its ability to form stable covalent bonds with other functional groups enables the creation of advanced materials with tailored properties. For example, researchers have utilized this compound as a precursor for synthesizing polymeric materials with enhanced mechanical strength and thermal stability. These materials hold promise for applications in aerospace engineering and electronics.
From an environmental perspective, understanding the ecological impact of 4-chloro-2-(cyanomethyl)benzonitrile is crucial for its safe handling and disposal. Recent toxicological studies have assessed its acute and chronic toxicity profiles in various model organisms, including zebrafish and mice. These studies have provided valuable insights into its potential risks to aquatic ecosystems and human health. Regulatory agencies are increasingly emphasizing the need for comprehensive risk assessments to ensure the safe use of such compounds in industrial and research settings.
The growing interest in 4-chloro-2-(cyanomethyl)benzonitrile has also led to the exploration of its photochemical properties. Researchers have investigated its ability to absorb UV light and emit fluorescence under specific conditions. These properties make it a potential candidate for applications in optoelectronics and sensors. For instance, it has been proposed as a component in organic light-emitting diodes (OLEDs) due to its high quantum yield and stability under prolonged illumination.
In conclusion, 4-chloro-2-(cyanomethyl)benzonitrile (CAS No 76520-06-4) stands out as a multifaceted compound with diverse applications across various scientific disciplines. Its unique chemical structure, coupled with recent advancements in synthesis and application techniques, positions it as a valuable tool in modern chemical research. As ongoing studies continue to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly important role in shaping future innovations across industries.
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